Enzyme Suppression by 3-Methylheptadecanoyl-CoA vs. Inactive 2-Methyl Analogs in Peroxisomal Oxidase Assays
In purified rat liver peroxisomal oxidase assays, 3-methylheptadecanoyl-CoA suppressed the activity of both trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase, whereas valproyl-CoA and 2-ethylhexanoyl-CoA (differently branched analogs) produced no detectable effect [1]. The methyl-branch position at C3 is critical for this inhibitory interaction; 2-methyl-branched acyl-CoAs exhibit stereospecific substrate activity rather than suppression, with only the S-isomer being acted upon while the R-isomer selectively inhibits trihydroxycoprostanoyl-CoA oxidase but not pristanoyl-CoA oxidase [2].
| Evidence Dimension | Enzyme activity modulation (suppression vs. no effect vs. stereospecific activity) |
|---|---|
| Target Compound Data | Suppresses both trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase activity |
| Comparator Or Baseline | Valproyl-CoA: no influence; 2-ethylhexanoyl-CoA: no influence; 2-methylpentadecanoyl-CoA (S-isomer): acted upon; R-isomer: selectively inhibits trihydroxycoprostanoyl-CoA oxidase |
| Quantified Difference | Qualitative functional divergence: inhibitory vs. substrate vs. inert |
| Conditions | Purified rat liver trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase; in vitro enzyme assays |
Why This Matters
This differential enzyme interaction profile indicates that 13-methylheptadecanoyl-CoA (bearing a C13 methyl branch, structurally distinct from C3-methyl analogs) may exhibit unique metabolic routing or regulatory effects, necessitating its use over incorrectly branched substitutes in peroxisomal metabolism studies.
- [1] Van Veldhoven PP, et al. Peroxisomal beta-oxidation of 2-methyl-branched acyl-CoA esters: stereospecific recognition of the 2S-methyl compounds by trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase. FEBS Lett. 1996;388(1):80-4. PMID: 8654595. View Source
- [2] Van Veldhoven PP, et al. FEBS Lett. 1996;388(1):80-4. (Stereospecificity and differential inhibition data). PMID: 8654595. View Source
